molecular formula C14H18F2N2O2S B6623108 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane

Cat. No.: B6623108
M. Wt: 316.37 g/mol
InChI Key: JFPUWHIUDPOXMR-UHFFFAOYSA-N
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Description

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a cyclopropylsulfonyl group and a difluorophenyl group attached to a diazepane ring

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2S/c15-13-5-2-11(10-14(13)16)17-6-1-7-18(9-8-17)21(19,20)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPUWHIUDPOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-Cyclopropylsulfonyl-4-(3-methoxyphenyl)piperazine: This compound has a similar sulfonyl group but differs in the aromatic substituent and the ring structure.

    N-cyclopropylsulfonyl-1-[(2,4-difluorophenyl)methyl]-5-methyl-3-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-indolecarboxamide: This compound shares the cyclopropylsulfonyl and difluorophenyl groups but has a more complex structure with additional functional groups.

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